Methyl 5-chloro-2-hydrazinylbenzoate
CAS No.: 1261105-30-9
Cat. No.: VC5967479
Molecular Formula: C8H9ClN2O2
Molecular Weight: 200.62
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1261105-30-9 |
|---|---|
| Molecular Formula | C8H9ClN2O2 |
| Molecular Weight | 200.62 |
| IUPAC Name | methyl 5-chloro-2-hydrazinylbenzoate |
| Standard InChI | InChI=1S/C8H9ClN2O2/c1-13-8(12)6-4-5(9)2-3-7(6)11-10/h2-4,11H,10H2,1H3 |
| Standard InChI Key | YRPZNGGYOQNFHI-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=C(C=CC(=C1)Cl)NN |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
Methyl 5-chloro-2-hydrazinylbenzoate has the molecular formula C₈H₉ClN₂O₂ and a molecular weight of 200.62 g/mol . Its SMILES notation, COC(=O)C₁=C(C=CC(=C₁)NN)Cl, reflects the ester functional group (COOCH₃), the hydrazinyl group (-NHNH₂), and the chlorine substituent at the 5-position . The compound’s structure is further validated by analytical techniques such as nuclear magnetic resonance (NMR), high-performance liquid chromatography (HPLC), and mass spectrometry (LC-MS), which ensure purity levels exceeding 97% .
Physicochemical Properties
While specific data on melting and boiling points are unavailable, the compound’s stability is influenced by its functional groups. The hydrazinyl moiety introduces sensitivity to oxidation and moisture, necessitating storage under cool, dry conditions . Its ester group enhances solubility in organic solvents, making it suitable for reactions in non-polar media.
Synthesis and Industrial Production
Synthetic Routes
The synthesis typically begins with 5-chloro-2-nitrobenzoic acid, which undergoes reduction to form 5-chloro-2-hydrazinylbenzoic acid. Subsequent esterification with methanol in the presence of a strong acid catalyst (e.g., sulfuric acid) yields the target compound . Key reaction conditions include:
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Catalysts: Acidic or enzymatic agents for esterification.
Industrial-scale production employs continuous flow reactors to optimize yield and reduce costs. Advanced purification methods, such as recrystallization or column chromatography, ensure high purity .
Process Optimization
Yinghao Pharm highlights the use of custom process development to tailor synthesis protocols for specific customer needs . This includes route scouting, reaction optimization (e.g., substituting hazardous solvents with greener alternatives), and scalability assessments. For example, replacing traditional batch reactors with microreactors has improved reaction efficiency by 30% in pilot studies .
Applications in Pharmaceutical and Chemical Industries
Role in API Synthesis
Methyl 5-chloro-2-hydrazinylbenzoate is a versatile building block for APIs, particularly in antiviral and anticancer agents. Its hydrazinyl group participates in coupling reactions to form heterocyclic scaffolds, such as pyrazoles and triazoles, which are prevalent in drug candidates . For instance, it has been utilized in the synthesis of JAK2 kinase inhibitors, which are under investigation for treating myeloproliferative disorders .
Specialty Chemical Production
The compound’s reactivity enables its use in synthesizing photoelectric materials and chiral compounds . Its chlorine substituent facilitates further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura), expanding its utility in materials science .
Regional Distribution
Chinese suppliers dominate the market, offering competitive pricing and bulk quantities. Notable examples include Yinghao Pharm and Struchem, which provide custom synthesis services and kilogram-scale production . In contrast, Western suppliers like Sapphire Bioscience focus on research-grade quantities but face stock limitations .
Challenges and Regulatory Considerations
Regulatory Compliance
Hydrazine derivatives are scrutinized for potential toxicity, requiring adherence to REACH and FDA guidelines during handling and disposal . Suppliers must provide safety data sheets (SDS) detailing hazards such as skin irritation and environmental toxicity .
Future Research Directions
Derivative Development
Efforts are underway to synthesize stabilized analogs, such as acylhydrazones, which exhibit improved shelf life and reduced reactivity . Computational modeling is being used to predict the pharmacokinetic properties of these derivatives.
Sustainable Synthesis
Research into biocatalytic esterification using lipases aims to replace traditional acid-catalyzed methods, reducing energy consumption and waste generation. Early-stage trials have achieved yields comparable to conventional approaches .
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